3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid
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Overview
Description
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group and a methoxy group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenylmethanol and 2-chloropyridine-3-carboxylic acid.
Reaction Conditions: The key step involves the reaction of 3,4-dichlorophenylmethanol with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with various functional groups replacing the chlorines.
Scientific Research Applications
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1284801-61-1 |
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Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(6-10(9)15)7-19-11-2-1-5-16-12(11)13(17)18/h1-6H,7H2,(H,17,18) |
InChI Key |
ACWMJGJCAMAMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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